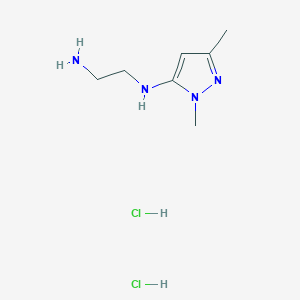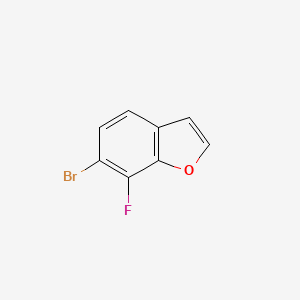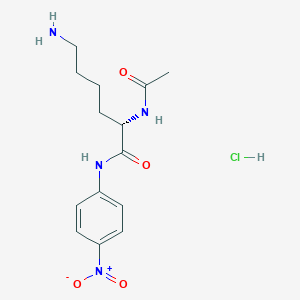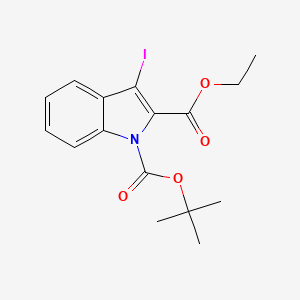
1-tert-Butyl 2-éthyl 3-iodo-1H-indole-1,2-dicarboxylate
Vue d'ensemble
Description
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate is a useful research compound. Its molecular formula is C16H18INO4 and its molecular weight is 415.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer
Les dérivés d'indole, y compris le 1-tert-Butyl 2-éthyl 3-iodo-1H-indole-1,2-dicarboxylate, ont été étudiés pour leur potentiel dans le traitement du cancer. Ces composés peuvent interférer avec la prolifération des cellules cancéreuses et peuvent induire l'apoptose. Des recherches ont montré que les dérivés d'indole peuvent être efficaces contre diverses lignées cellulaires cancéreuses, ce qui en fait des candidats prometteurs pour le développement de nouveaux médicaments anticancéreux .
Activité antimicrobienne
Les propriétés antimicrobiennes des dérivés d'indole sont bien documentées. Ils se sont avérés efficaces contre une variété de microbes, y compris les bactéries et les champignons. Cela les rend précieux dans le développement de nouveaux antibiotiques, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante .
Traitement des troubles
Les dérivés d'indole sont explorés pour leur potentiel thérapeutique dans le traitement de divers troubles du corps humain. Cela comprend les troubles neurologiques, où ces composés peuvent jouer un rôle dans la neuroprotection ou la modulation des systèmes de neurotransmetteurs .
Applications antivirales
Les dérivés d'indole se sont avérés prometteurs en tant qu'agents antiviraux. Ils ont été testés contre une variété de virus, notamment la grippe et l'hépatite C. Le mécanisme d'action implique souvent l'inhibition de la réplication du virus ou l'interférence avec sa capacité à infecter les cellules hôtes .
Propriétés anti-inflammatoires et analgésiques
Les effets anti-inflammatoires et analgésiques des dérivés d'indole en font des candidats potentiels pour le traitement de la douleur et des affections inflammatoires. En modulant les voies inflammatoires, ces composés peuvent soulager les symptômes sans les effets secondaires associés aux médicaments anti-inflammatoires traditionnels .
Inhibition enzymatique
Les dérivés d'indole peuvent agir comme des inhibiteurs enzymatiques, ce qui est crucial dans le traitement des maladies où l'activité enzymatique est dysrégulée. Par exemple, ils peuvent inhiber les enzymes impliquées dans la synthèse du cholestérol, ce qui en fait des agents potentiels pour la gestion des taux élevés de cholestérol .
Mécanisme D'action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . These interactions can lead to a range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the compound’s stability and activity .
Analyse Biochimique
Biochemical Properties
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit interactions with enzymes such as cytochrome P450, which is involved in drug metabolism. The compound’s interaction with these enzymes can influence the metabolic pathways and the overall biochemical reactions within the cell .
Cellular Effects
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure to this compound can result in changes in cellular function, such as altered cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects. For instance, high doses of indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity in animal models . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing the risk of toxicity.
Metabolic Pathways
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, cytochrome P450 enzymes play a crucial role in the metabolism of indole derivatives, leading to the formation of metabolites with different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacological properties.
Transport and Distribution
The transport and distribution of 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate within cells and tissues are important factors that determine its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, indole derivatives have been shown to interact with ABC transporters, which are involved in the efflux of drugs and other compounds from cells . These interactions can influence the compound’s localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, indole derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-iodoindole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO4/c1-5-21-14(19)13-12(17)10-8-6-7-9-11(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSDAQJPQLXVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



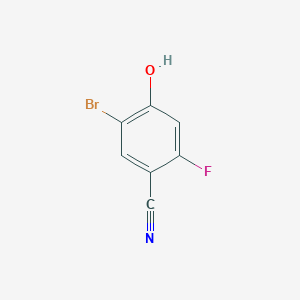
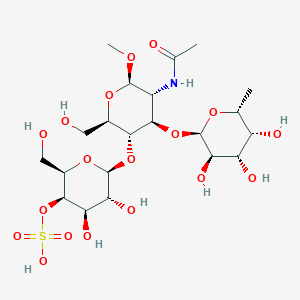
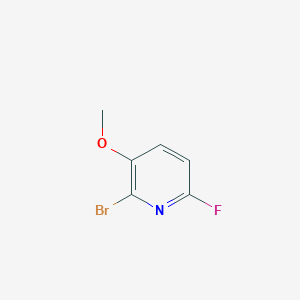
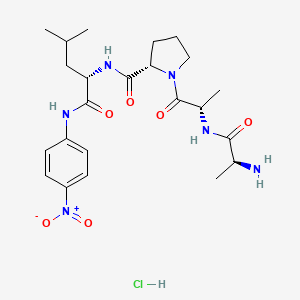

![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)
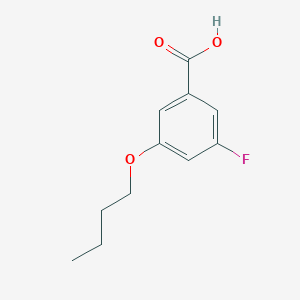
![1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1446015.png)
